Cas no 923678-16-4 (4-4-(ethylamino)-6-methylpyrimidin-2-yl-N-(4-fluorophenyl)piperazine-1-carboxamide)

4-4-(ethylamino)-6-methylpyrimidin-2-yl-N-(4-fluorophenyl)piperazine-1-carboxamide 化学的及び物理的性質
名前と識別子
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- 4-4-(ethylamino)-6-methylpyrimidin-2-yl-N-(4-fluorophenyl)piperazine-1-carboxamide
- 4-[4-(ethylamino)-6-methylpyrimidin-2-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide
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- インチ: 1S/C18H23FN6O/c1-3-20-16-12-13(2)21-17(23-16)24-8-10-25(11-9-24)18(26)22-15-6-4-14(19)5-7-15/h4-7,12H,3,8-11H2,1-2H3,(H,22,26)(H,20,21,23)
- InChIKey: FSDLDDRJWPLVJQ-UHFFFAOYSA-N
- ほほえんだ: N1(C(NC2=CC=C(F)C=C2)=O)CCN(C2=NC(C)=CC(NCC)=N2)CC1
4-4-(ethylamino)-6-methylpyrimidin-2-yl-N-(4-fluorophenyl)piperazine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2075-0958-2μmol |
4-[4-(ethylamino)-6-methylpyrimidin-2-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide |
923678-16-4 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
Life Chemicals | F2075-0958-1mg |
4-[4-(ethylamino)-6-methylpyrimidin-2-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide |
923678-16-4 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2075-0958-2mg |
4-[4-(ethylamino)-6-methylpyrimidin-2-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide |
923678-16-4 | 90%+ | 2mg |
$88.5 | 2023-05-16 |
4-4-(ethylamino)-6-methylpyrimidin-2-yl-N-(4-fluorophenyl)piperazine-1-carboxamide 関連文献
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10. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
4-4-(ethylamino)-6-methylpyrimidin-2-yl-N-(4-fluorophenyl)piperazine-1-carboxamideに関する追加情報
Introduction to 4-4-(ethylamino)-6-methylpyrimidin-2-yl-N-(4-fluorophenyl)piperazine-1-carboxamide (CAS No. 923678-16-4)
4-4-(ethylamino)-6-methylpyrimidin-2-yl-N-(4-fluorophenyl)piperazine-1-carboxamide, identified by its CAS number 923678-16-4, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its potential biological activities. This compound belongs to the pyrimidine and piperazine classes, which are well-documented for their roles in drug discovery and development. The presence of multiple functional groups, including an ethylamino substituent, a methylpyrimidine core, and a 4-fluorophenylpiperazine moiety, contributes to its unique chemical properties and makes it a promising candidate for further investigation.
The molecular structure of this compound exhibits a high degree of complexity, which is often associated with enhanced binding affinity to biological targets. The pyrimidine ring is a key pharmacophore in many therapeutic agents, particularly those targeting nucleic acid metabolism and signaling pathways. In contrast, the piperazine moiety is frequently found in drugs that modulate neurotransmitter systems, such as serotonin and dopamine receptors. The combination of these features in 4-4-(ethylamino)-6-methylpyrimidin-2-yl-N-(4-fluorophenyl)piperazine-1-carboxamide suggests that it may exhibit multifaceted pharmacological effects.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets with greater accuracy. Studies have indicated that the fluorine atom in the 4-fluorophenyl group may enhance metabolic stability and binding affinity, while the ethylamino group could contribute to solubility and bioavailability. These insights have guided the design of derivatives with improved pharmacokinetic profiles.
In the context of neurological research, compounds with piperazine scaffolds have shown promise in treating disorders such as depression, anxiety, and schizophrenia. The presence of a fluorine substituent in 4-4-(ethylamino)-6-methylpyrimidin-2-yl-N-(4-fluorophenyl)piperazine-1-carboxamide may further enhance its interaction with neurotransmitter receptors, making it a valuable candidate for developing novel therapeutics. Additionally, the pyrimidine core suggests potential activity against enzymes involved in DNA repair and replication, which are relevant in oncology research.
Current preclinical studies have begun to explore the pharmacological profile of this compound. Initial assays have demonstrated moderate affinity for certain serotonin receptors, indicating potential antidepressant-like effects. Furthermore, its interaction with other receptor systems has been investigated using radioligand binding assays, revealing interesting pharmacological interactions that warrant further exploration.
The synthesis of 4-4-(ethylamino)-6-methylpyrimidin-2-yl-N-(4-fluorophenyl)piperazine-1-carboxamide presents unique challenges due to its complex structure. Advanced synthetic methodologies, including multi-step organic transformations and transition-metal-catalyzed reactions, have been employed to achieve high yields and purity. The optimization of synthetic routes is crucial for scalable production and cost-effective development.
The pharmacokinetic properties of this compound are under active investigation. Preliminary data suggest that it exhibits reasonable oral bioavailability and moderate plasma protein binding. These characteristics are essential for determining dosing regimens and predicting clinical efficacy. Additionally, studies on metabolic stability have identified key pathways by which the compound is metabolized, providing insights into potential side effects and drug-drug interactions.
In conclusion, 4-4-(ethylamino)-6-methylpyrimidin-2-yl-N-(4-fluorophenyl)piperazine-1-carboxamide (CAS No. 923678-16-4) represents a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of functional groups and promising preclinical findings make it an attractive candidate for further development. As research progresses, additional insights into its mechanism of action and therapeutic efficacy will be obtained through comprehensive preclinical and clinical evaluations.
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